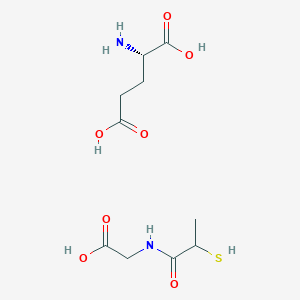
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, contains a sulfanyl group and an acetic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first part, (2S)-2-aminopentanedioic acid, can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The second part, 2-(2-sulfanylpropanoylamino)acetic acid, can be synthesized by reacting 2-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of amino acid metabolism and enzyme activity.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid derivative part can interact with enzymes involved in amino acid metabolism, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. This dual mechanism allows the compound to modulate multiple biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-aminopentanedioic acid: An amino acid derivative with similar metabolic properties.
2-sulfanylpropanoic acid: A compound with a sulfanyl group that can form disulfide bonds.
Glycine: A simple amino acid that can be used as a building block in peptide synthesis.
Uniqueness
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its combination of an amino acid derivative and a sulfanyl group. This allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Propiedades
Número CAS |
921199-96-4 |
|---|---|
Fórmula molecular |
C10H18N2O7S |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO4.C5H9NO3S/c6-3(5(9)10)1-2-4(7)8;1-3(10)5(9)6-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-;/m0./s1 |
Clave InChI |
ZZFXGKPSPQTMPS-DFWYDOINSA-N |
SMILES isomérico |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




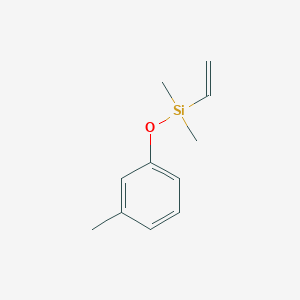

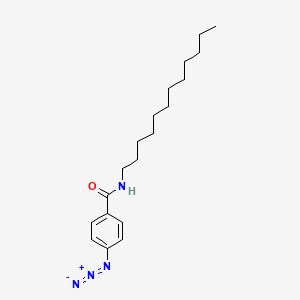
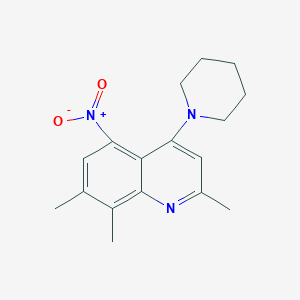
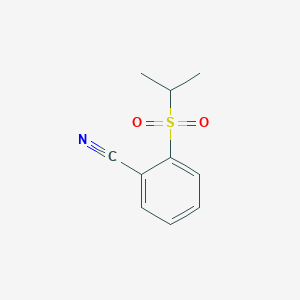
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
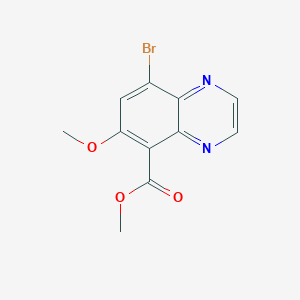
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
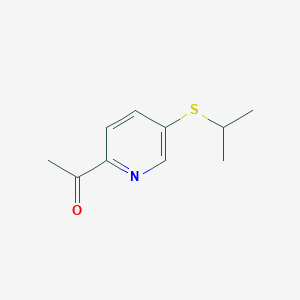
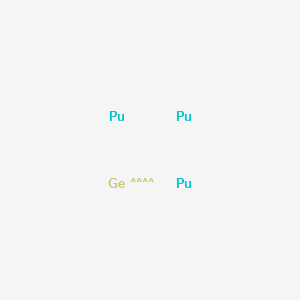
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
